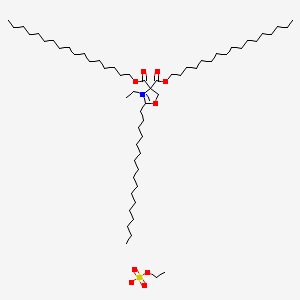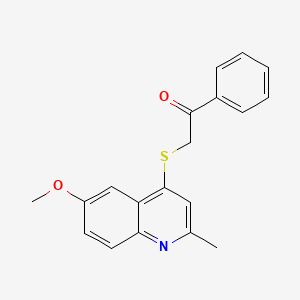
Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl- is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline ring substituted with methoxy and methyl groups, and a phenyl group attached via a thioether linkage. The compound’s molecular formula is C19H17NO2S, and it has a molecular weight of approximately 323.41 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl- typically involves multiple steps. One common method starts with the preparation of the quinoline ring system, followed by the introduction of the methoxy and methyl substituents. The final step involves the formation of the thioether linkage with the phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether linkage to a thiol group.
Substitution: The methoxy and methyl groups on the quinoline ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline ring.
Aplicaciones Científicas De Investigación
Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl [(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetate
- N’-[2-[(6-methoxy-2-methyl-4-quinolinyl)thio]-1-oxoethyl]-2-(1H-indol-3-yl)acetamide
- 3-[(6-Methoxy-2-methyl-4-quinolinyl)sulfanyl]propanenitrile
Uniqueness
Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl- is unique due to its specific substitution pattern on the quinoline ring and the presence of a phenyl group linked via a thioether bond. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
134826-35-0 |
|---|---|
Fórmula molecular |
C19H17NO2S |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
2-(6-methoxy-2-methylquinolin-4-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C19H17NO2S/c1-13-10-19(16-11-15(22-2)8-9-17(16)20-13)23-12-18(21)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
Clave InChI |
LYHQALUOBFIRPL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=C(C=CC2=N1)OC)SCC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


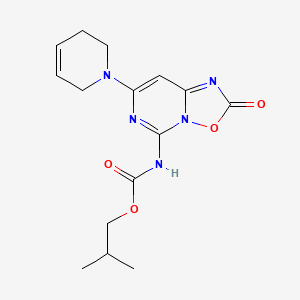
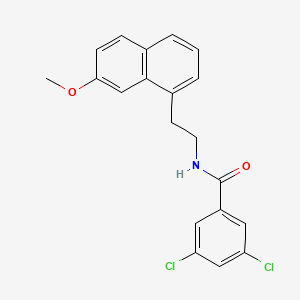

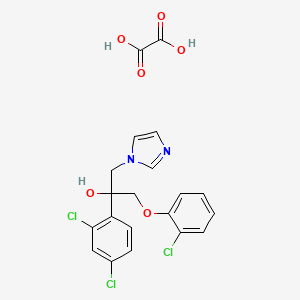


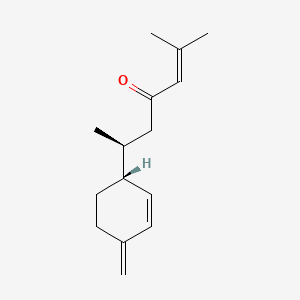

![[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;2-methyloxirane;oxirane](/img/structure/B12755601.png)
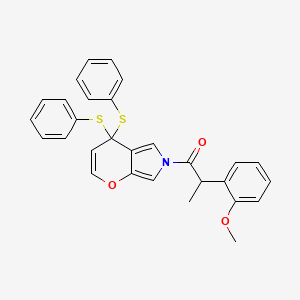
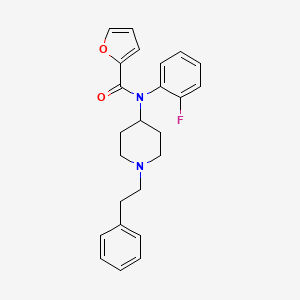
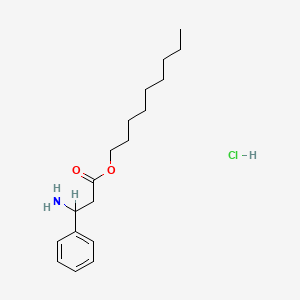
![N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-(3-methoxyanilino)quinoline-4-carbohydrazide](/img/structure/B12755620.png)
